molecular formula C23H19N3O4S2 B5734546 N-{2-[2-(2-methoxyphenoxy)acetamido]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}benzamide

N-{2-[2-(2-methoxyphenoxy)acetamido]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}benzamide

Cat. No.: B5734546
M. Wt: 465.5 g/mol
InChI Key: LYEADKKMZHUKFP-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,3-thiazole core substituted at the 4-position with a thiophen-2-yl group and at the 5-position with a benzamide moiety. The 2-position of the thiazole ring is further functionalized with a 2-(2-methoxyphenoxy)acetamido group. Its synthesis likely involves Hantzsch cyclization or coupling reactions, as seen in related thiazole derivatives .

Properties

IUPAC Name

N-[2-[[2-(2-methoxyphenoxy)acetyl]amino]-4-thiophen-2-yl-1,3-thiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S2/c1-29-16-10-5-6-11-17(16)30-14-19(27)24-23-25-20(18-12-7-13-31-18)22(32-23)26-21(28)15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEADKKMZHUKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NC(=C(S2)NC(=O)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-methoxyphenoxy)acetamido]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of a halogenated phenol with a methoxy group.

    Formation of the Benzamide Core: The final step involves the amidation reaction between the thiazole derivative and a benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-methoxyphenoxy)acetamido]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[2-(2-methoxyphenoxy)acetamido]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(2-methoxyphenoxy)acetamido]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thiazole and thiophene moieties may play a role in binding to hydrophobic pockets, while the methoxyphenoxy group can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name / ID Key Substituents Molecular Weight Notable Features Reference
Target Compound 2-(2-Methoxyphenoxy)acetamido, 4-(thiophen-2-yl), 5-benzamide 463.5 g/mol Methoxy group enhances lipophilicity; thiophene may improve π-π stacking -
N-(4-Hydroxy-2-(4-Methoxyphenyl)-1,3-Thiazol-5-yl)Benzamide (4ca) 4-Hydroxy, 4-methoxyphenyl, 5-benzamide 369.4 g/mol Lacks thiophene; hydroxyl group increases polarity
4-Methyl-N-[2-Phenyl-4-(Thiophen-2-yl)-1,3-Thiazol-5-yl]Benzamide (Y070-0647) 4-Methylbenzamide, 4-(thiophen-2-yl), 2-phenyl 376.5 g/mol Shares thiophene and benzamide; phenyl vs. methoxyphenoxy differences
N-[5-(2,4-Dichlorobenzyl)-1,3-Thiazol-2-yl]-2-(2-Methylphenoxy)Acetamide 2-(2-Methylphenoxy)acetamido, 5-(2,4-dichlorobenzyl) 421.3 g/mol Dichlorobenzyl group enhances hydrophobicity; no thiophene
Compounds 9a–9e () Varied aryl groups (fluorophenyl, bromophenyl, methylphenyl) at thiazole C4 ~450–500 g/mol Triazole-thiazole hybrids; acetamide linker; tested for α-glucosidase inhibition

Biological Activity

N-{2-[2-(2-methoxyphenoxy)acetamido]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological profile, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H18N2O3SC_{19}H_{18}N_{2}O_{3}S with a molecular weight of 354.4 g/mol. Its structure includes various functional groups that contribute to its biological activity, such as the thiazole ring and methoxyphenoxy moiety.

PropertyValue
Molecular FormulaC19H18N2O3SC_{19}H_{18}N_{2}O_{3}S
Molecular Weight354.4 g/mol
CAS Number2034269-92-4

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, thiazole derivatives are known to act as inhibitors of acyl coenzyme A cholesterol acyltransferase and monoamine oxidase, which are important in lipid metabolism and neurotransmitter degradation respectively .
  • Receptor Modulation : It can interact with G-protein-coupled receptors (GPCRs), potentially modulating signaling pathways that influence cellular responses.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell wall synthesis or function .
  • Antitumor Effects : Some studies suggest that derivatives of thiazoles can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
  • Anti-inflammatory Properties : The compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which is crucial in conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activities of thiazole derivatives:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated a strong inhibitory effect against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent .
  • Antitumor Activity Assessment : In vitro studies demonstrated that compounds similar to this compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of apoptosis through caspase activation.

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